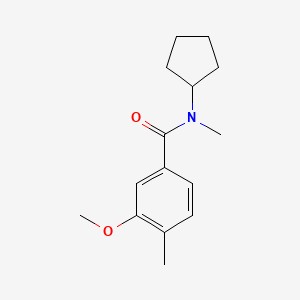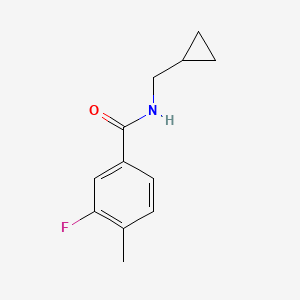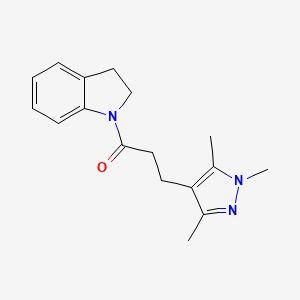
1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, also known as E8Q, is a synthetic compound that has gained attention for its potential use in scientific research. E8Q belongs to the family of pyrimidine derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, ultimately leading to the anti-proliferative activity observed in cancer cells.
Biochemical and physiological effects:
1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to exhibit various biochemical and physiological effects. In addition to its anti-proliferative activity against cancer cells, 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its synthetic nature, which allows for the production of large quantities of the compound. Additionally, 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to be relatively stable under various conditions, making it a suitable candidate for use in lab experiments. One limitation of using 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in scientific research. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in vivo and to elucidate its mechanism of action. Additionally, 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility.
Synthesemethoden
The synthesis of 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione involves the reaction of 8-chloromethylquinoline and ethyl cyanoacetate to form 1-ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione. The reaction is catalyzed by a base such as potassium carbonate and is carried out under reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to exhibit promising activity in various scientific research applications. It has been shown to have anti-proliferative activity against cancer cells, making it a potential candidate for cancer therapy. 1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation.
Eigenschaften
IUPAC Name |
1-ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-18-10-8-14(20)19(16(18)21)11-13-6-3-5-12-7-4-9-17-15(12)13/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUZSMHVYORPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)


![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)


![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)




![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)